molecular formula C7H12ClNO3 B1299768 Methyl 4-oxopiperidine-3-carboxylate hydrochloride CAS No. 71486-53-8

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

Cat. No. B1299768
CAS RN: 71486-53-8
M. Wt: 193.63 g/mol
InChI Key: NMAACQILAGCQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04382939

Procedure details

Prepared by the method described for Example 1 from 3-methoxyphenol (16 g, 0.126 moles) and methyl 4-oxo-3-piperidinecarboxylate hydrochloride (25 g, 0.129 moles). Recrystallization from ethanol gave the product (10.43 g), mp 179°-183° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.Cl.O=[C:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH:13]1[C:18](OC)=[O:19]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:12]3[CH2:17][CH2:16][NH:15][CH2:14][C:13]=3[C:18](=[O:19])[O:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.O=C1C(CNCC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C1)C1=C(CNCC1)C(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.43 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.